1-[(Z)-3-phenylprop-2-enoxy]propylbenzene
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Overview
Description
1-[(Z)-3-phenylprop-2-enoxy]propylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a propyl group and a phenylprop-2-enoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene typically involves the reaction of benzene derivatives with propyl and phenylprop-2-enoxy groups. One common method is the electrophilic aromatic substitution, where benzene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3) . This reaction is highly exothermic and requires careful control of conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like halogens (Cl2, Br2) and acids (H2SO4, HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-[(Z)-3-phenylprop-2-enoxy]propylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, forming intermediates that can interact with various biological and chemical systems . The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or industrial processes.
Comparison with Similar Compounds
Propylbenzene: Similar in structure but lacks the phenylprop-2-enoxy group.
Phenylpropane: Contains a phenyl group attached to a propane chain, without the additional benzene ring.
Benzylpropane: Features a benzyl group attached to a propane chain.
Uniqueness: 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene is unique due to its combination of a benzene ring, a propyl group, and a phenylprop-2-enoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
93902-66-0 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[(Z)-3-phenylprop-2-enoxy]propylbenzene |
InChI |
InChI=1S/C18H20O/c1-2-18(17-13-7-4-8-14-17)19-15-9-12-16-10-5-3-6-11-16/h3-14,18H,2,15H2,1H3/b12-9- |
InChI Key |
IWGINOMDRITGEP-XFXZXTDPSA-N |
Isomeric SMILES |
CCC(C1=CC=CC=C1)OC/C=C\C2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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